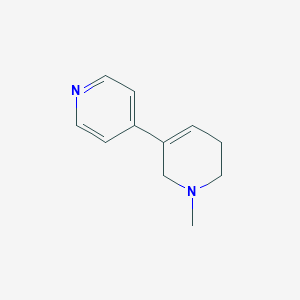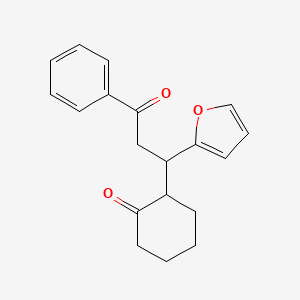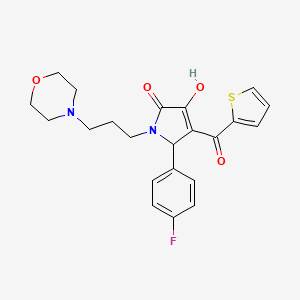
5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its common reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Synthetic Applications and Biological Activity
- A study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives highlighted the preparation of new compounds with significant larvicidal activity, suggesting potential applications in pest control and public health (Gorle et al., 2016). This work illustrates how modifications in chemical structures, such as incorporating morpholinophenyl groups, can lead to biologically active compounds with specific applications.
Material Science and Electrochromic Properties
- Research on the synthesis and characterization of thiophene–pyrrole mixed hexamers end-capped with phenyl and pentafluorophenyl groups explored their electronic, optical, and field-effect transistor (FET) properties. This study revealed the influence of structural modifications on the electronic properties of materials, potentially guiding the design of novel organic electronic devices (Nishinaga et al., 2011).
Chemical Synthesis and Reactivity
- The chemical reactivity of thiophene derivatives was further investigated through the synthesis of novel Schiff bases, demonstrating the versatility of thiophene compounds in creating new chemical entities with potential antimicrobial activity (Puthran et al., 2019).
Inhibition and Corrosion Protection
- A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research highlights the potential of pyrrole derivatives in industrial applications, particularly in protecting metals from corrosion (Verma et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods or applications.
properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-14-30-17)21(27)22(28)25(19)9-2-8-24-10-12-29-13-11-24/h1,3-7,14,19,27H,2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTRETWOTUERTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)
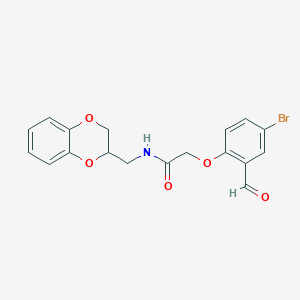
![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)
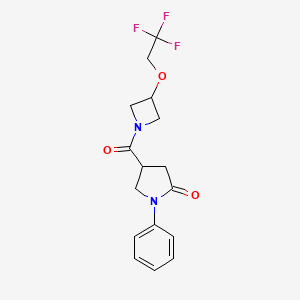
![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)
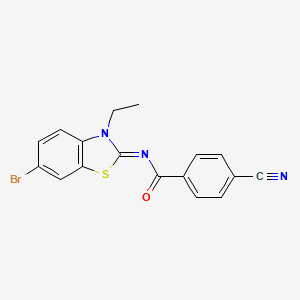
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
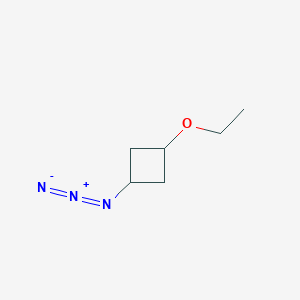
![4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole](/img/structure/B2991247.png)
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
